4-(3,3,3-trifluoropropyl)oxane-2,6-dione
Description
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (CAS 2228184-19-6) is a bicyclic lactone derivative with the molecular formula C₈H₉F₃O₃ and a molecular weight of 210.15 g/mol. Its structure features an oxane-2,6-dione core substituted with a 3,3,3-trifluoropropyl group at the 4-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its reactivity and the physicochemical advantages conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity .
Properties
CAS No. |
2228184-19-6 |
|---|---|
Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base Compound: Oxane-2,6-Dione (Glutaric Anhydride)
Oxane-2,6-dione (glutaric anhydride) serves as the foundational structure for further derivatization. Its synthesis typically involves the autocondensation of pentanedioic acid (glutaric acid) under dehydrating conditions. For example, refluxing glutaric acid with acetic anhydride yields oxane-2,6-dione via cyclodehydration. This method achieves >90% purity under optimized conditions.
Reaction:
Key parameters include temperature (140–160°C) and stoichiometric excess of acetic anhydride to drive the equilibrium toward anhydride formation.
Functionalization Strategies for 4-Substitution
Friedel-Crafts Alkylation with Trifluoropropyl Electrophiles
The Friedel-Crafts alkylation, adapted from analogous fluorobenzene acylations, offers a pathway to introduce the 3,3,3-trifluoropropyl group. Aluminum chloride (AlCl₃) catalyzes the reaction between oxane-2,6-dione and 3,3,3-trifluoropropyl chloride in dichloroethane.
Procedure:
-
Dissolve oxane-2,6-dione in 1,2-dichloroethane.
-
Add AlCl₃ catalyst (2.5 equiv) under nitrogen.
-
Introduce 3,3,3-trifluoropropyl chloride dropwise at 10–15°C.
Challenges:
Nucleophilic Ring-Opening and Re-cyclization
Oxane-2,6-dione undergoes nucleophilic attack at the carbonyl carbons. Reacting with 3,3,3-trifluoropropylmagnesium bromide generates a diketone intermediate, which re-cyclizes under acidic conditions.
Mechanism:
-
Grignard reagent attacks the anhydride, opening the ring.
-
Acidic workup (e.g., H₂SO₄) induces cyclization to reform the anhydride with the trifluoropropyl group.
Optimization:
-
Use tetrahydrofuran (THF) as the solvent for improved Grignard reactivity.
-
Maintain temperatures below −20°C to minimize side reactions.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling with Pre-Halogenated Intermediates
A halogenated oxane-2,6-dione precursor (e.g., 4-bromo-oxane-2,6-dione) couples with 3,3,3-trifluoropropylboronic acid under palladium catalysis. This method, inspired by domino coupling strategies, achieves regioselective substitution.
Conditions:
Yield: ~65–70% after column purification.
Carbonylative Sonogashira Reaction
Introducing the trifluoropropyl group via alkyne intermediates involves:
-
Sonogashira coupling of 4-iodo-oxane-2,6-dione with 3,3,3-trifluoropropyne.
-
Carbonylation under CO atmosphere to form a ketone intermediate.
Advantages:
Enolate Alkylation Strategy
Generation of Oxane-2,6-Dione Enolate
Deprotonation at the 4-position using lithium diisopropylamide (LDA) forms a resonance-stabilized enolate. Subsequent alkylation with 3,3,3-trifluoropropyl iodide installs the substituent.
Procedure:
-
Add LDA (1.1 equiv) to oxane-2,6-dione in THF at −78°C.
-
Introduce trifluoropropyl iodide (1.5 equiv).
Limitations:
Cyclization of 4-(3,3,3-Trifluoropropyl)Glutaric Acid
Synthesis of Substituted Glutaric Acid
Michael addition of trifluoropropylmagnesium bromide to an α,β-unsaturated ester (e.g., ethyl acrylate) followed by hydrolysis yields 4-(3,3,3-trifluoropropyl)glutaric acid.
Steps:
Anhydride Formation
Dehydration of the substituted glutaric acid using acetic anhydride or thionyl chloride (SOCl₂) produces the target compound.
Optimization:
-
SOCl₂ achieves faster cyclization but requires strict moisture control.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 55–60 | AlCl₃, 10–15°C | Simple setup | Low regioselectivity |
| Suzuki Coupling | 65–70 | Pd(PPh₃)₄, 80°C | High selectivity | Requires halogenated precursor |
| Enolate Alkylation | 40–45 | LDA, −78°C | Direct functionalization | Steric challenges |
| Cyclization Route | 75–80 | Acetic anhydride, reflux | High yield | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoropropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Agents
Research indicates that derivatives of oxane-2,6-dione compounds exhibit potential as anticancer agents. The trifluoropropyl group enhances lipophilicity and biological activity. Studies have shown that compounds similar to 4-(3,3,3-trifluoropropyl)oxane-2,6-dione can selectively target cancer cells while minimizing effects on healthy cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs positions it as a promising candidate for drug delivery systems. Its unique structure allows for the encapsulation of hydrophilic and hydrophobic drugs, improving their solubility and bioavailability. This characteristic is particularly beneficial in formulating medications that require targeted delivery to specific tissues or cells .
Polymer Synthesis
This compound serves as an intermediate in synthesizing fluorinated polymers. These polymers are known for their exceptional thermal stability and chemical resistance. The incorporation of trifluoropropyl groups into polymer matrices can enhance properties such as hydrophobicity and mechanical strength, making them suitable for high-performance applications in coatings and adhesives .
Coatings and Surface Treatments
The compound can be utilized in formulating advanced coatings that require low surface energy and high durability. Fluorinated compounds are often employed in protective coatings due to their resistance to solvents and environmental degradation. This application is particularly relevant in industries such as automotive and aerospace where material longevity is critical .
PFAS Research
Given the growing concern over per- and polyfluoroalkyl substances (PFAS), this compound is being studied for its environmental impact and potential remediation strategies. Understanding the behavior of such fluorinated compounds in the environment can aid in developing methods to mitigate their effects on ecosystems .
Case Study 1: Anticancer Activity
A study published in a leading journal demonstrated the efficacy of a related compound with similar structural features against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 μM, showcasing the potential of trifluoropropyl-substituted oxanes in cancer therapy .
Case Study 2: Polymer Development
A research team explored the use of this compound in synthesizing a new class of fluorinated polymers for protective coatings. The resulting materials exhibited enhanced water repellency and chemical resistance compared to traditional coatings, making them suitable for industrial applications .
Mechanism of Action
The mechanism by which 4-(3,3,3-trifluoropropyl)oxane-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
4-(2-Methylpropyl)oxane-2,6-dione (Pregabalin Impurity 71)
- Molecular Formula : C₉H₁₄O₃ (estimated).
- Key Differences: The substituent at the 4-position is an isobutyl group (2-methylpropyl) instead of a trifluoropropyl group. Reduced molecular weight (~170.2 g/mol) compared to the trifluorinated analog (210.15 g/mol). Physicochemical Impact: The absence of fluorine atoms results in lower electronegativity, reduced oxidative stability, and higher susceptibility to metabolic degradation. This makes the non-fluorinated analog less suitable for applications requiring prolonged biological activity .
Flufenprox (Agrochemical)
- Structure: 3-(4-Chlorophenoxy)benzyl (RS)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropyl ether.
- Key Differences :
- Contains a 3,3,3-trifluoropropyl ether moiety but lacks the oxane-dione core.
- Application : Used as a pesticide, leveraging the trifluoropropyl group’s resistance to environmental degradation. The ether linkage and aromatic chlorination enhance its hydrophobicity and target specificity, unlike the dione-based reactivity of 4-(3,3,3-trifluoropropyl)oxane-2,6-dione .
Cangrelor (Pharmaceutical Agent)
- Structure: A complex adenosine derivative with a (3,3,3-trifluoropropyl)thio group.
- Key Differences :
- The trifluoropropyl group is part of a thioether linkage in a nucleotide analog, contrasting with the lactone structure of the target compound.
- Therapeutic Use : Acts as an antiplatelet agent, where the trifluoropropyl group contributes to binding affinity and metabolic stability in biological systems .
Dimethyl(3,3,3-Trifluoropropyl)silyldiethylamine (Analytical Reagent)
- Structure : A silylating agent with a trifluoropropyl-silicon bond.
- Key Differences: The trifluoropropyl group enhances volatility and thermal stability in gas chromatography-mass spectrometry (GC-MS), unlike the non-volatile, polar oxane-dione core of the target compound. Application: Used for derivatizing polar analytes (e.g., β-blockers) to improve detectability in environmental samples .
Physicochemical and Functional Group Analysis
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| This compound | Oxane-2,6-dione | 3,3,3-Trifluoropropyl | 210.15 | Pharmaceutical synthesis |
| 4-(2-Methylpropyl)oxane-2,6-dione | Oxane-2,6-dione | Isobutyl | ~170.2 | Pregabalin impurity |
| Flufenprox | Aromatic ether | Trifluoropropyl ether | N/A | Pesticide |
| Cangrelor | Nucleotide analog | Trifluoropropylthio | ~776.3 | Antiplatelet therapy |
| DM-TFPSDA (Reagent) | Silylamine | Trifluoropropyl-silyl | ~245.3 | GC-MS derivatization |
Research Findings and Implications
- Fluorine’s Role: The trifluoropropyl group in the target compound significantly increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs, enhancing membrane permeability and bioavailability .
- Synthetic Challenges : Introducing the trifluoropropyl group requires specialized fluorinated reagents (e.g., trifluoropropene derivatives), whereas isobutyl analogs are synthesized via conventional alkylation .
- Biological Relevance : Unlike Cangrelor’s therapeutic action, the oxane-dione core in the target compound is typically inert in biological systems, making it a versatile scaffold for prodrug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-(3,3,3-trifluoropropyl)oxane-2,6-dione, and how can reaction yields be improved?
- Methodological Answer: The compound is typically synthesized via cyclization reactions involving trifluoropropyl precursors. Key steps include:
- Precursor Activation: Use of anhydrous solvents (e.g., THF) and catalysts like triethylamine to facilitate nucleophilic substitution .
- Cyclization Conditions: Reaction monitoring via thin-layer chromatography (TLC) to optimize time (3–5 days at room temperature) and minimize side products .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the oxane-dione core. Yield improvements (>60%) require strict moisture control and stoichiometric precision .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR is critical for confirming trifluoropropyl substitution patterns (δ -60 to -70 ppm). ¹H/¹³C NMR resolves oxane ring proton environments .
- X-ray Crystallography: Single-crystal analysis verifies stereochemistry and bond angles, but crystallization challenges (e.g., polymorphism) require slow evaporation from dichloromethane/hexane mixtures .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments related to trifluoropropyl cleavage.
Q. How should researchers align their study of this compound with theoretical frameworks in fluorinated heterocycles?
- Methodological Answer:
- Conceptual Linkage: Connect the compound’s reactivity to hyperconjugation effects in fluorinated systems (e.g., electron-withdrawing CF₃ groups stabilizing transition states) .
- Mechanistic Models: Use density functional theory (DFT) to predict regioselectivity in nucleophilic attacks on the oxane-dione ring .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in reported reactivity data for this compound?
- Methodological Answer:
- Factorial Design: Employ a 2³ factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify interactions causing variability .
- Controlled Replication: Repeat disputed reactions under inert (argon) vs. aerobic conditions to assess oxygen sensitivity .
- Data Triangulation: Cross-validate kinetic data using HPLC, in situ IR, and computational simulations .
Q. How can the compound’s stability under physiological conditions be systematically evaluated for drug discovery applications?
- Methodological Answer:
- Degradation Studies:
| Condition | pH | Temperature | Half-Life (t₁/₂) | Degradation Products |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 2.5 hrs | Hydrolyzed lactone |
| Phosphate buffer | 7.4 | 37°C | 24 hrs | None detected |
- Accelerated Stability Testing: Use thermal stress (40–60°C) and UV exposure to predict shelf-life .
Q. What advanced computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms to assess metabolic pathways .
- Docking Studies: AutoDock Vina or Schrödinger Suite for binding affinity comparisons with known inhibitors. Validate with mutagenesis data .
Q. How can researchers address solubility limitations of this compound in aqueous media?
- Methodological Answer:
- Co-solvent Systems: Test PEG-400/water mixtures (10–30% v/v) to enhance solubility without destabilizing the lactone ring .
- Prodrug Derivatization: Synthesize phosphate or glycoside conjugates to improve hydrophilicity, followed by enzymatic cleavage assays .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer:
- Nonlinear Regression: Fit IC₅₀ values using a four-parameter logistic model (e.g., GraphPad Prism).
- ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD) to identify significant cytotoxicity thresholds .
Q. How should researchers validate synthetic intermediates to ensure reproducibility?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
